4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride
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Overview
Description
4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring and a dimethylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethylcyclohexanone with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained in good yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiazole ring or the cyclohexyl group .
Scientific Research Applications
4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific targets involved . The compound may also affect cellular signaling pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride include other thiazole derivatives and cyclohexyl-substituted compounds. Examples include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a thiazole ring and a dimethylcyclohexyl group. This structure imparts specific chemical and biological properties that make it valuable for a range of applications. Its ability to undergo various chemical reactions and its potential biological activities further highlight its uniqueness .
Properties
IUPAC Name |
4-(4,4-dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S.ClH/c1-11(2)5-3-8(4-6-11)9-7-14-10(12)13-9;/h7-8H,3-6H2,1-2H3,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIHJKDJAONXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C2=CSC(=N2)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375274-19-2 |
Source
|
Record name | 4-(4,4-dimethylcyclohexyl)-1,3-thiazol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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